4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(4-chlorophenyl)oxane-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO/c13-11-3-1-10(2-4-11)12(9-14)5-7-15-8-6-12/h1-4H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZHCOVGTFPCSQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C#N)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701218287 | |
| Record name | 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701218287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3648-74-6 | |
| Record name | 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3648-74-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701218287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile involves the reaction of (4-chlorophenyl)acetonitrile with bis(2-chloroethyl)ether in the presence of a base such as sodium tert-butoxide. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthetic route mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation Reactions: The tetrahydropyran ring can be oxidized under specific conditions to form different derivatives.
Reduction Reactions: The carbonitrile group can be reduced to form amines or other functional groups.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Substitution: Formation of substituted chlorophenyl derivatives.
Oxidation: Formation of oxidized tetrahydropyran derivatives.
Reduction: Formation of amines or other reduced derivatives.
Scientific Research Applications
4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Materials Science: It can be used in the development of new materials with specific properties.
Biological Studies: It is used in research to study its effects on biological systems and potential therapeutic applications
Mechanism of Action
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile with structurally related compounds, focusing on substituent effects, conformational stability, and biological activity.
Structural Analogues
2.1.1 3-Bromo-6-(4-chlorophenyl)-4-methylthio-2H-pyran-2-one
- Structure : A pyran-2-one (cyclic ester) with bromine (Br) at C3, methylthio (MeS) at C4, and 4-chlorophenyl at C5.
- Key Differences :
- The pyran-2-one ring includes a carbonyl group (C=O), increasing electrophilicity compared to the saturated THP ring.
- Substituents at C3 (Br) and C4 (MeS) introduce steric and electronic effects absent in the target compound.
- Biological Activity : Exhibits hepatoprotective effects in rats at 6 mg/kg, attributed to its ability to mitigate oxidative stress and liver enzyme elevation .
2.1.2 Hypothetical Fluorinated Analogue: 4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carbonitrile
- Structure : Similar to the target compound but replaces the 4-chlorophenyl group with 4-fluorophenyl.
- Key Differences :
- Fluorine’s smaller atomic radius and higher electronegativity reduce steric hindrance and increase polarity compared to chlorine.
- Lower molecular weight (MW = ~235 g/mol vs. ~251 g/mol for the chlorinated compound).
- Predicted Impact : Enhanced solubility in polar solvents but reduced lipophilicity (logP ~1.8 vs. ~2.5 for the chlorinated analogue).
Conformational and Isomeric Considerations
- Chair Conformation: The THP ring’s chair conformation minimizes steric strain. Bulky substituents (e.g., 4-chlorophenyl) favor equatorial positions, while the cyano group’s small size allows axial or equatorial placement with minimal energy difference.
- Isomerism: Stereoisomerism: The 4-position in the THP ring is a bridgehead carbon. If chiral, enantiomers may exhibit divergent biological activities. Tautomerism: Not applicable due to the absence of labile protons.
Physicochemical Properties
Biological Activity
4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of neuroprotection and anticancer therapies. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a tetrahydro-pyran ring substituted with a chlorophenyl group and a carbonitrile functional group. Its chemical structure can be represented as follows:
Neuroprotective Properties
Research has indicated that derivatives of this compound exhibit neuroprotective activity . This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a crucial role. Compounds with similar structures have been shown to modulate glutamatergic and GABAergic systems, thereby potentially reducing neuronal damage .
Anticancer Activity
Recent studies have highlighted the compound's efficacy against glioma cells. A specific derivative, identified as compound 4j, demonstrated significant growth inhibition in glioblastoma multiforme (GBM) cell lines. It was effective in both 2D and 3D cultures, indicating its potential for targeting cancer stem cells . The mechanism involves the inhibition of the AKT signaling pathway, which is pivotal in tumor growth and survival.
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | EC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 4j | GBM | <1 | AKT2/PKBβ Inhibition |
| 4j | Non-cancerous cells | >5 | Low cytotoxicity |
Study on Glioblastoma
In a study conducted by researchers at Huazhong University of Science and Technology, compound 4j was evaluated against various glioma cell lines. The results indicated that it inhibited neurosphere formation in primary patient-derived glioma stem cells while exhibiting low toxicity towards non-cancerous cells . This selectivity is crucial for developing targeted cancer therapies that minimize damage to healthy tissues.
Mechanistic Insights
The inhibition of AKT2/PKBβ by compound 4j correlates with reduced malignancy in glioma, as higher levels of AKT2 are associated with poor patient outcomes. The study established a novel biochemical function for this class of compounds, paving the way for further exploration into their therapeutic potential .
Q & A
Q. What safety precautions are critical when handling 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats. Use a NIOSH-approved respirator if ventilation is inadequate .
- Ventilation: Conduct experiments in a fume hood to minimize inhalation exposure .
- Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from strong oxidizers (e.g., peroxides) to avoid hazardous reactions .
- Spill Management: Absorb spills with inert material (e.g., vermiculite) and dispose of as hazardous waste .
Q. What synthetic routes are documented for this compound?
Methodological Answer:
- Multicomponent Reactions: Evidence from pyran derivatives (e.g., 4H-pyran carbonitriles) suggests using benzoylacetonitrile, substituted aldehydes, and Et3N in ethanol under reflux, followed by crystallization .
- Cyclization Strategies: Similar compounds (e.g., tetrahydropyran derivatives) are synthesized via acid-catalyzed cyclization of keto-nitrile intermediates .
- Purification: Use column chromatography (silica gel, ethyl acetate/hexane eluent) and confirm purity via HPLC or NMR .
Advanced Research Questions
Q. How can structural contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved?
Methodological Answer:
- X-ray Crystallography: For unambiguous confirmation, grow single crystals via slow evaporation (e.g., in ethanol/water). Analyze puckering parameters (e.g., Cremer-Pople ring descriptors) to resolve pyran ring conformations (boat vs. chair) .
- NMR Analysis: Compare experimental <sup>13</sup>C NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) to validate electronic effects from the 4-chlorophenyl group .
- Case Study: In related pyran derivatives, elongated C–N bonds (1.313 Å vs. 1.370 Å standard) indicate conjugation effects, resolvable via combined crystallographic and computational studies .
Q. How can thermal stability and decomposition pathways be analyzed?
Methodological Answer:
- TGA/DSC: Perform thermogravimetric analysis under nitrogen to identify decomposition onset (~200–250°C based on analog data). Monitor for HCl and COx emissions via FTIR gas analysis .
- Reactivity Screening: Test compatibility with common solvents (e.g., DMSO, THF) and oxidizing agents (e.g., KMnO4) to identify hazardous conditions .
- Mitigation: Add stabilizers (e.g., BHT) to suppress radical-mediated decomposition during high-temperature reactions .
Q. What strategies optimize regioselectivity in functionalization reactions?
Methodological Answer:
- Directing Groups: Use the nitrile moiety as a directing group for electrophilic substitution. For example, bromination at the para position of the chlorophenyl ring can be achieved using NBS in CCl4.
- Catalysis: Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl groups at the pyran C-2 position. Optimize ligand systems (e.g., SPhos) to enhance yields .
- Solvent Effects: Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the nitrile carbon, while non-polar solvents (e.g., toluene) stabilize radical intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
